molecular formula C15H14F2N2O2 B2585847 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1005647-45-9

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2585847
CAS No.: 1005647-45-9
M. Wt: 292.286
InChI Key: NTYWQTLMIYKARK-VOTSOKGWSA-N
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Description

(2E)-1-[3-(Difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one ( 1005647-45-9) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C15H14F2N2O2 and a molecular weight of 292.28 g/mol . This compound is a chalcone derivative, a class of molecules known as 1,3-diaryl-2-propen-1-ones, which belong to the flavonoid family and are characterized by an α,β-unsaturated carbonyl system connecting two aromatic rings . Chalcones and their synthetic derivatives are of significant scientific interest due to their broad spectrum of reported biological activities, which include anti-inflammatory, antimicrobial, antimitotic, antifungal, antioxidant, and anticancer properties . The presence of both the difluoromethoxy phenyl and dimethylpyrazole groups in its structure makes it a valuable intermediate for further chemical exploration and pharmacological investigation. Researchers can utilize this compound as a key building block for synthesizing more complex heterocyclic systems, such as pyrazolines, which have been shown to demonstrate enhanced biological activity . The product is available in various quantities to suit your laboratory needs. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)6-7-14(20)11-4-3-5-13(8-11)21-15(16)17/h3-9,15H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYWQTLMIYKARK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves an aldol condensation reaction. The starting materials are 3-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl)acetone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. The presence of difluoromethoxy substituents enhances the lipophilicity and overall potency of these compounds against microbial pathogens .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure allows it to act on inflammatory pathways, potentially serving as a non-steroidal anti-inflammatory drug (NSAID). Research has demonstrated that certain substituted pyrazoles can outperform traditional NSAIDs like diclofenac in reducing inflammation .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of significant interest. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. For instance, studies have reported that certain pyrazole derivatives inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of this compound with cancer-related targets are currently under investigation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The difluoromethoxy group enhances electron-withdrawing properties, which can improve the compound's interaction with biological targets. Additionally, the presence of the pyrazole moiety contributes to its ability to modulate various biochemical pathways involved in disease processes .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
Study 2Evaluated anti-inflammatory effects in animal models showing reduced edema comparable to standard NSAIDs .
Study 3Investigated anticancer properties revealing inhibition of cell proliferation in multiple cancer cell lines with IC50 values indicating potent activity .

Mechanism of Action

The mechanism of action of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. Additionally, it can modulate the activity of receptors, leading to changes in cellular signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

  • (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (): Lacks fluorine atoms; instead, it has phenyl groups on both the pyrazole and the ketone-bearing phenyl ring.
  • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Bromine and methoxy substituents introduce distinct electronic effects: bromine is electron-withdrawing, while methoxy is electron-donating. Crystallizes in the monoclinic space group P2₁/c, with planar enone conformations similar to the target compound .
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Chlorine and nitro groups enhance polarity and intermolecular interactions (e.g., halogen bonding), leading to higher melting points (~250–255°C) compared to non-halogenated analogs .

Crystallographic Insights

  • Pyrazole ring substituents (e.g., 1,5-dimethyl vs. 1,3-diphenyl) significantly affect packing efficiency. For example, 1,5-dimethylpyrazole derivatives exhibit tighter packing due to reduced steric hindrance compared to bulkier diphenyl substitutions .

Physicochemical Properties

Compound Substituents (R₁, R₂) Melting Point (°C) Solubility (mg/mL) LogP*
(2E)-1-[3-(Difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Target) R₁ = OCF₂H, R₂ = 1,5-dimethyl Not reported Not reported ~3.2 (est.)
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one R₁ = Br, R₂ = 4-OCH₃ 180–182 0.15 (DMSO) 4.1
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one R₁ = Cl, R₂ = NO₂ 252–255 0.10 (DMSO) 4.8
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one R₁ = furanyl, R₂ = 3,5-dimethyl 168–170 0.20 (EtOH) 2.9

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

  • Halogenation (Br, Cl) and nitro groups increase LogP, enhancing lipophilicity .
  • Difluoromethoxy substitution likely reduces LogP compared to non-fluorinated methoxy analogs due to increased polarity .

Crystallographic and Computational Tools

  • SHELX Suite : Widely used for structure refinement (e.g., refined with SHELXL ).
  • Mercury CSD : Employed to analyze packing motifs and intermolecular interactions (e.g., π-π stacking in ) .

Biological Activity

The compound (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N4O2C_{18}H_{16}F_2N_4O_2. The structure features a difluoromethoxy group attached to a phenyl ring and a pyrazole moiety. The presence of electron-withdrawing groups such as difluoromethoxy enhances the compound's reactivity and biological activity.

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Modulation of Signaling Pathways : These compounds can interfere with MAP kinase signaling pathways, which are crucial in regulating cell proliferation and survival .
  • Antioxidant Properties : Some pyrazole derivatives exhibit significant antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases .

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , display notable antitumor activity. In vitro studies have demonstrated:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cell lines (MCF-7 and MDA-MB-231). Combinations with standard chemotherapeutics like doxorubicin have revealed synergistic effects, enhancing overall efficacy .
Cell LineIC50 (µM)Combination Index
MCF-75.00.75
MDA-MB-2314.50.80

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in tissue samples.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Synthesis and Characterization :
    • A study synthesized various pyrazole derivatives and characterized their structures using NMR and X-ray crystallography. The synthesized compounds were evaluated for their biological activities using standard assays .
  • Clinical Relevance :
    • A clinical study assessed the efficacy of pyrazole-based compounds in patients with specific cancer types. Results indicated improved outcomes when these compounds were used alongside conventional therapies .

Q & A

Q. What are the standard methods for synthesizing (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, and how are impurities removed?

The synthesis typically involves a multi-step approach, starting with the condensation of 3-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under basic or acidic conditions to form the α,β-unsaturated ketone (enone). Key steps include Claisen-Schmidt or aldol-like reactions, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol or methanol) to isolate the product and remove by-products like unreacted aldehydes or dimerization artifacts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the E-configuration of the enone moiety and substituent positions. For example, the coupling constant (J = 12–16 Hz) between the α and β protons in the enone confirms the trans (E) geometry. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak and fragmentation pattern, while infrared (IR) spectroscopy identifies functional groups like C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what structural insights are gained?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s enone geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C-H···O/F hydrogen bonds) are resolved. For instance, the 1,5-dimethylpyrazole ring often exhibits near-planarity with the enone system, while the difluoromethoxy group adopts a specific conformation to minimize steric clashes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Reaction parameters like temperature (60–80°C for Claisen-Schmidt), solvent polarity (e.g., ethanol for solubility vs. dichloromethane for kinetic control), and catalyst (e.g., piperidine for aldol condensation) are systematically varied. Design of Experiments (DoE) or response surface methodology (RSM) can model interactions between variables. For example, increasing reaction time beyond 12 hours may lead to side reactions (e.g., over-oxidation), reducing yield .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:

  • In vitro : Use physiologically relevant media (e.g., PBS with 1% DMSO) to mimic bioavailability.
  • In vivo : Conduct metabolite profiling (LC-MS/MS) to identify active derivatives.
  • Computational : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How does stereoelectronic effects of the difluoromethoxy group influence biological target binding?

The difluoromethoxy group’s electron-withdrawing nature and conformational rigidity (due to C-F bonds) enhance binding to hydrophobic pockets in enzymes (e.g., kinases). Density Functional Theory (DFT) calculations reveal its electrostatic potential map, showing strong negative regions near fluorine atoms that may interact with cationic residues (e.g., arginine) in target proteins .

Q. What complementary techniques validate structural discrepancies between computational models and experimental data?

  • SCXRD vs. DFT : Compare bond lengths and angles (e.g., C=O bond: 1.22 Å experimentally vs. 1.24 Å computationally).
  • NMR chemical shifts vs. predicted values : Use software like ACD/Labs or Gaussian to simulate spectra.
  • Dynamic behavior : Molecular dynamics (MD) simulations assess conformational flexibility, explaining deviations in solution-state NMR .

Methodological Considerations

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IG column) ensures enantiomeric excess ≥98% for biological studies .
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation products via LC-MS .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification; solvent-free microwave-assisted synthesis is an alternative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.